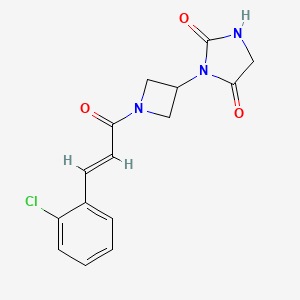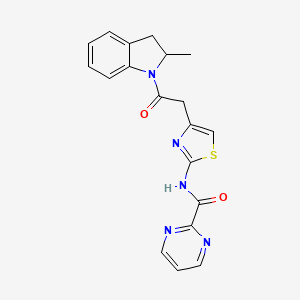
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
The analysis of the chemical reactions of a compound involves studying its reactivity with various reagents under different conditions. This can provide information about the compound’s stability, its potential uses in synthesis, and its behavior in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its behavior under various conditions. These properties can be determined through a variety of experimental techniques .Applications De Recherche Scientifique
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have gained attention in catalysis due to their unique physiochemical properties. These nanoparticles can serve as catalyst supports or even exhibit intrinsic catalytic activity. Researchers have explored their use in various catalytic reactions, such as oxidation, hydrogenation, and C–C bond formation .
Drug Delivery Systems
Functionalized silica nanoparticles offer a promising platform for drug delivery. Their large surface area allows efficient loading of therapeutic agents, while surface modifications enable controlled release. These nanoparticles can enhance drug stability, improve bioavailability, and target specific tissues or cells .
Biomedical Applications
Silica-based nanomaterials find applications in biomedicine. They can be functionalized with biomolecules (e.g., antibodies, peptides) for targeted imaging, diagnostics, and therapy. Additionally, their biocompatibility and tunable properties make them suitable for tissue engineering and regenerative medicine .
Environmental Remediation
Silica nanoparticles play a role in environmental cleanup. They can adsorb heavy metals, organic pollutants, and dyes from water and soil. Surface modifications enhance their selectivity and efficiency in removing contaminants .
Wastewater Treatment
Functionalized silica nanoparticles contribute to wastewater treatment processes. They can adsorb organic pollutants, stabilize emulsions, and act as flocculants. Researchers explore their potential in treating industrial effluents and municipal wastewater .
Energy Storage and Conversion
Although not directly mentioned in the literature for this compound, silica-based materials have applications in energy storage (e.g., lithium-ion batteries) and energy conversion (e.g., solar cells). Their stability, conductivity, and surface properties are relevant in these fields .
Cosmetic and Pharmaceutical Industries
Silica nanoparticles find use in cosmetics (e.g., sunscreens, anti-aging creams) due to their light-scattering properties and UV protection. In pharmaceuticals, they can enhance drug stability and solubility .
Mécanisme D'action
Target of action
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its chemical structure. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical pathways
The specific biochemical pathways affected by 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Many of these compounds have been found to interact with various metabolic pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. These compounds often exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s action .
Safety and Hazards
Orientations Futures
The future directions for research on a compound can be suggested based on its properties and potential applications. This could involve further studies to better understand its properties, the development of new synthetic methods, or the exploration of its potential uses in areas such as medicine or materials science .
Propriétés
IUPAC Name |
5-pentylsulfinyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4OS/c1-2-3-4-5-13(12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNRDWVJJMOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

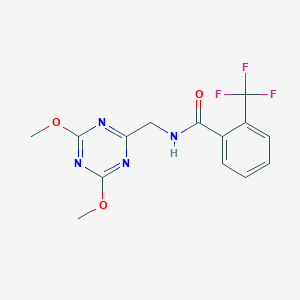
![4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2595025.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
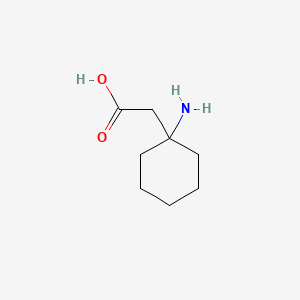
![6-Cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2595029.png)
![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
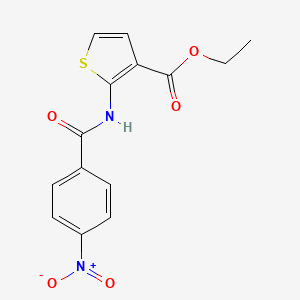
![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)
